Bis(hydroxymethyl)diphosphonic acid
Description
Bis(hydroxymethyl)diphosphonic acid is a phosphorus-containing compound characterized by two hydroxymethyl groups and two phosphonic acid moieties. It is synthesized via reactions involving phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃) with carboxylic acid derivatives or their chloride/ester analogs . This compound is structurally related to therapeutic bisphosphonates such as Pamidronic acid (PD), Risedronic acid (RD), and Zoledronic acid (ZD), which share the bisphosphonic acid backbone but differ in functional group substitutions (e.g., amino or heterocyclic groups) . This compound has applications in metal chelation, mineral flotation, and material science due to its strong binding affinity for metal ions and surface-active properties .
Properties
CAS No. |
62101-49-9 |
|---|---|
Molecular Formula |
C2H8O7P2 |
Molecular Weight |
206.03 g/mol |
IUPAC Name |
[hydroxy(hydroxymethyl)phosphoryl]oxy-(hydroxymethyl)phosphinic acid |
InChI |
InChI=1S/C2H8O7P2/c3-1-10(5,6)9-11(7,8)2-4/h3-4H,1-2H2,(H,5,6)(H,7,8) |
InChI Key |
HPZPECJUXAJBAG-UHFFFAOYSA-N |
Canonical SMILES |
C(O)P(=O)(O)OP(=O)(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxymethyl)diphosphonic acid typically involves the reaction of phosphorous acid with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis(hydroxymethyl)diphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and phosphonic acid groups, which are reactive under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which react with the hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphine compounds .
Scientific Research Applications
Bis(hydroxymethyl)diphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(hydroxymethyl)diphosphonic acid involves its interaction with hydroxyapatite binding sites on bony surfaces. This interaction inhibits osteoclastic bone resorption by impairing the ability of osteoclasts to adhere to the bony surface and produce the protons necessary for bone resorption . Additionally, the compound promotes osteoclast apoptosis and reduces osteoclast progenitor development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Therapeutic Bisphosphonates
Bis(hydroxymethyl)diphosphonic acid differs from clinically used bisphosphonates in its lack of nitrogen-containing side chains. For example:
- Pamidronic Acid (PD): Contains an amino group, enhancing its bone-targeting ability and anti-resorptive activity .
- Zoledronic Acid (ZD) : Features an imidazole ring, increasing potency in inhibiting osteoclast-mediated bone resorption .
Key Distinction : The absence of nitrogen in this compound limits its pharmacological use but enhances its versatility in industrial applications (e.g., metal chelation) .
Bone-Seeking Diphosphonic Acids
A comparative study of bone-targeting diphosphonic acids revealed:
| Compound | Bone Affinity (vs. MDP*) | Blood Clearance Rate |
|---|---|---|
| Monohydroxy-methylene diphosphonic acid | 1.5× higher | Faster |
| Dihydroxy-methylene diphosphonic acid | 0.7× lower | Slower |
| This compound | Not tested | Not tested |
*MDP = Methylenediphosphonic acid (clinical standard) .
Mechanistic Insight : Hydroxy group positioning and steric effects influence bone mineral (hydroxyapatite) binding efficiency .
Industrial Flotation Agents
This compound outperforms other collectors in mineral processing:
| Collector | Fersmite Recovery (%) | Selectivity Rank (1 = highest) |
|---|---|---|
| This compound | 83.27–85.10 | 1 |
| Benzyl arsonic acid | 75.20–78.45 | 2 |
| α-Styrolphosphonic acid | 68.30–70.90 | 3 |
Adsorption mechanisms (confirmed via FTIR and XPS) involve chemical bonding between phosphonic acid groups and metal ions on mineral surfaces .
Metal Chelation and Extraction
- Diphonix Resin (Gem-Diphosphonic Acid): Exhibits superior actinide ion extraction (e.g., U(VI), Pu(IV)) from acidic solutions compared to monophosphonic or sulfonic resins. Chelation occurs via phosphoryl group interactions .
- Dialkyl-Substituted Diphosphonic Acids : Aggregation behavior (e.g., P,P′-di(2-ethylhexyl) ethanediphosphonic acid) enhances extraction efficiency for tri-/tetravalent actinides. Small-angle neutron scattering studies confirm micelle-like structures in aromatic diluents .
Functional Group Impact : Alkyl chains improve lipophilicity and phase-transfer capacity, whereas hydroxymethyl groups favor aqueous solubility .
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